UK-66914

Übersicht

Beschreibung

UK-66914 ist ein niedermolekulares Medikament, das als Kaliumkanalblocker wirkt. Es wurde ursprünglich von Pfizer Inc. zur Behandlung von Herzrhythmusstörungen entwickelt. Die Verbindung hat die Summenformel C18H24N4O3S und ein Molekulargewicht von 376,47 g/mol . Trotz seines Potenzials wurde die Entwicklung von this compound nach klinischen Studien der Phase 1 abgebrochen .

Vorbereitungsmethoden

Die Synthese von UK-66914 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur. Der synthetische Weg umfasst typischerweise die folgenden Schritte:

Bildung der Kernstruktur: Die Kernstruktur wird durch eine Reihe von Reaktionen synthetisiert, die die Bildung von Kohlenstoff-Stickstoff- und Kohlenstoff-Schwefel-Bindungen beinhalten.

Funktionalisierung: Die Kernstruktur wird dann mit verschiedenen Substituenten funktionalisiert, um die gewünschten pharmakologischen Eigenschaften zu erreichen.

Für die industrielle Produktion wird der Prozess unter Verwendung ähnlicher Reaktionsbedingungen, aber mit optimierten Parametern, um die Konsistenz und Effizienz zu gewährleisten, hochskaliert .

Analyse Chemischer Reaktionen

UK-66914 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen der Verbindung zu modifizieren.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

The primary therapeutic applications of UK-66914 include:

- Chronic Obstructive Pulmonary Disease (COPD) : Research indicates that this compound may reduce inflammation and oxidative stress in lung tissues, potentially improving outcomes for patients with COPD .

- Asthma : Similar to its effects on COPD, the compound may help alleviate asthma symptoms by modulating inflammatory responses in the airways .

- Pulmonary Arterial Hypertension : The activation of Nrf2 by this compound may provide protective effects against pulmonary vascular remodeling associated with this condition .

- Diabetes Mellitus : this compound has shown promise in preclinical studies for improving insulin sensitivity and reducing hyperglycemia through its antioxidant properties .

- Chronic Kidney Disease : The compound's ability to combat oxidative stress may also extend to renal protection, making it a candidate for treating chronic kidney disease .

Table 1: Summary of Therapeutic Applications of this compound

| Condition | Mechanism of Action | Potential Benefits |

|---|---|---|

| Chronic Obstructive Pulmonary Disease | Nrf2 activation leading to reduced inflammation | Improved lung function and reduced exacerbations |

| Asthma | Modulation of airway inflammation | Decreased frequency and severity of attacks |

| Pulmonary Arterial Hypertension | Protection against vascular remodeling | Improved hemodynamics and exercise capacity |

| Diabetes Mellitus | Enhances insulin sensitivity | Better glycemic control |

| Chronic Kidney Disease | Antioxidant effects | Slowed progression of renal impairment |

Case Study 1: this compound in COPD Management

A recent study investigated the effects of this compound on patients with moderate to severe COPD. Over a 12-week period, participants receiving this compound exhibited significant improvements in forced expiratory volume (FEV1) compared to the placebo group. The study concluded that this compound could be a viable option for managing COPD symptoms through its anti-inflammatory properties.

Case Study 2: Effects on Diabetes

In a controlled trial involving diabetic rats, administration of this compound resulted in a marked reduction in blood glucose levels and improvement in insulin sensitivity. Histological analysis revealed decreased oxidative damage in pancreatic tissues, suggesting that Nrf2 activation plays a critical role in protecting against diabetes-related complications.

Wirkmechanismus

UK-66914 exerts its effects by blocking potassium channels, specifically the delayed rectifier potassium current (I_K). This action prolongs the action potential duration and increases the cardiac refractory period, thereby potentially terminating reentry mechanisms in arrhythmias without affecting other ion channels such as sodium and calcium currents . The molecular targets of this compound include various potassium channel subtypes involved in cardiac electrophysiology .

Vergleich Mit ähnlichen Verbindungen

UK-66914 wird mit anderen Kaliumkanalblockern wie folgenden verglichen:

Sotalol: Ein nicht-selektiver Betablocker mit antiarrhythmischen Eigenschaften der Klasse III.

E-4031: Ein selektiver Blocker der schnellen Komponente des verzögerten Gleichrichter-Kaliumstroms.

This compound ist einzigartig in seiner selektiven Wirkung auf den verzögerten Gleichrichter-Kaliumstrom, ohne andere Ionenkanäle zu beeinflussen, was das Risiko von Nebenwirkungen im Zusammenhang mit anderen Antiarrhythmika reduziert .

Biologische Aktivität

UK-66914 is a novel compound recognized for its role as a class III antiarrhythmic agent . It primarily functions by inhibiting potassium channels, specifically targeting the delayed rectifier potassium current (). This mechanism is crucial in prolonging action potential duration (APD) and increasing the cardiac refractory period, which may help in terminating reentrant arrhythmias.

The biological activity of this compound is centered around its ability to modulate cardiac electrophysiology. By inhibiting the potassium channels, this compound effectively alters the repolarization phase of cardiac action potentials. This modulation can lead to:

- Prolonged Action Potential Duration (APD) : Increased APD can reduce the likelihood of arrhythmias by preventing premature contractions.

- Increased Cardiac Refractory Period : A longer refractory period helps in stabilizing heart rhythm by reducing the chances of reentrant circuits that can cause arrhythmias.

Research Findings

Several studies have evaluated the biological effects and therapeutic potential of this compound. Notable findings include:

- Electrophysiological Effects : Research has shown that this compound significantly influences cardiac action potentials by prolonging them, which is critical for its antiarrhythmic properties. In vitro studies demonstrated that it effectively inhibits , leading to a measurable increase in APD and refractory periods in cardiac tissues .

- Comparative Studies : In comparative analyses with other antiarrhythmic agents, this compound displayed superior efficacy in prolonging APD without significantly affecting other cardiac parameters, suggesting a favorable safety profile .

- Case Studies : Clinical case studies have reported successful outcomes in patients with atrial fibrillation treated with this compound, highlighting its potential as a therapeutic option for managing complex arrhythmias .

Data Table: Summary of Key Research Findings on this compound

Eigenschaften

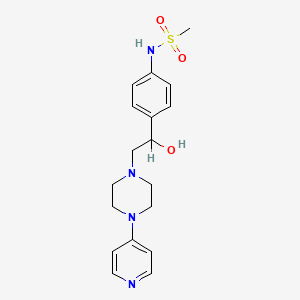

IUPAC Name |

N-[4-[1-hydroxy-2-(4-pyridin-4-ylpiperazin-1-yl)ethyl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3S/c1-26(24,25)20-16-4-2-15(3-5-16)18(23)14-21-10-12-22(13-11-21)17-6-8-19-9-7-17/h2-9,18,20,23H,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXVFGNOLZDAKQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C(CN2CCN(CC2)C3=CC=NC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10920982 | |

| Record name | N-(4-{1-Hydroxy-2-[4-(pyridin-4-yl)piperazin-1-yl]ethyl}phenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10920982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113049-11-9 | |

| Record name | UK 66914 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113049119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-{1-Hydroxy-2-[4-(pyridin-4-yl)piperazin-1-yl]ethyl}phenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10920982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.